

# Spectroscopic and Synthetic Profile of tert-Butyl Benzylglycinate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl benzylglycinate*

Cat. No.: *B2734447*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for **tert-butyl benzylglycinate**. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values derived from analogous compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of **tert-butyl benzylglycinate** in a laboratory setting.

## Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl benzylglycinate**. These predictions are based on the analysis of structurally related compounds and known spectroscopic trends.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.25	Multiplet	5H	Ar-H
~3.80	Singlet	2H	-N-CH <sub>2</sub> -Ph
~3.40	Singlet	2H	-N-CH <sub>2</sub> -COO-
~2.50	Broad Singlet	1H	NH
~1.45	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~171	C=O (Ester)
~138	Ar-C (Quaternary)
~129	Ar-CH
~128	Ar-CH
~127	Ar-CH
~81	-C(CH <sub>3</sub> ) <sub>3</sub>
~53	-N-CH <sub>2</sub> -Ph
~52	-N-CH <sub>2</sub> -COO-
~28	-C(CH <sub>3</sub> ) <sub>3</sub>

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
~3030	Medium	Aromatic C-H Stretch
~2970, ~2930	Strong	Aliphatic C-H Stretch
~1735	Strong	C=O Stretch (Ester)
~1495, ~1455	Medium	Aromatic C=C Stretch
~1150	Strong	C-O Stretch (Ester)
~740, ~700	Strong	Aromatic C-H Bend (out-of-plane)

## Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

m/z	Relative Intensity	Assignment
222.14	High	[M+H] <sup>+</sup>
166.10	Medium	[M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
91.05	Very High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **tert-butyl benzylglycinate**.

### Synthesis of tert-Butyl Benzylglycinate

This protocol describes a plausible method for the synthesis of **tert-butyl benzylglycinate** via N-alkylation of tert-butyl glycinate with benzyl bromide.

Materials:

- tert-Butyl glycinate hydrochloride
- Benzyl bromide
- Potassium carbonate ( $K_2CO_3$ )
- Acetonitrile ( $CH_3CN$ )
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- To a solution of tert-butyl glycinate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
- Stir the suspension vigorously at room temperature for 30 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to  $60^\circ C$  and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **tert-butyl benzyglycinate**.

## Spectroscopic Characterization

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy:

- Prepare a solution of the purified compound (~5-10 mg) in deuterated chloroform ( $\text{CDCl}_3$ , ~0.6 mL).
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
- Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy:

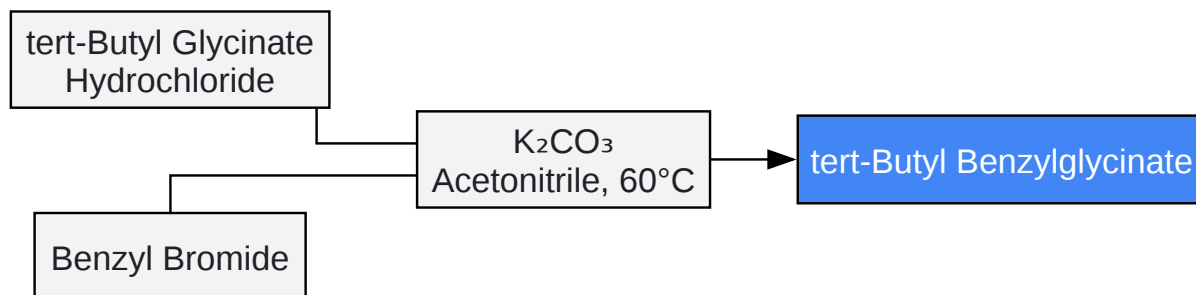
- Record the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Apply a small amount of the neat sample directly onto the ATR crystal.
- Acquire the spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the solution into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode over a suitable  $m/z$  range (e.g., 50-500).

## Visualizations

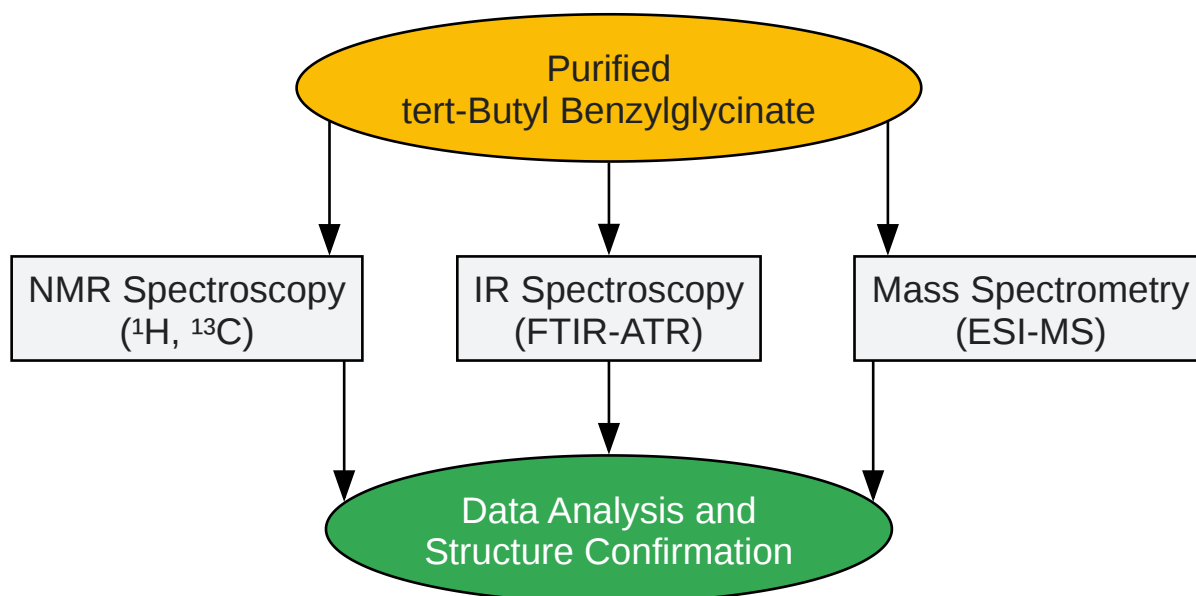
## Synthetic Pathway



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Caption: Synthetic scheme for **tert-butyl benzylglycinate**.

## Spectroscopic Characterization Workflow



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Caption: General workflow for spectroscopic characterization.

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